molecular formula C3H3O4- B1262112 2-Hydroxy-3-oxopropanoate

2-Hydroxy-3-oxopropanoate

Cat. No.: B1262112
M. Wt: 103.05 g/mol
InChI Key: QWBAFPFNGRFSFB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of 2-Hydroxy-3-oxopropanoate Discovery

The discovery of this compound is intrinsically linked to the study of C2 compound metabolism in microorganisms. Seminal work in 1961 by Gotto and Kornberg led to the isolation and characterization of the enzyme responsible for its synthesis, which they named tartronic semialdehyde reductase. nih.govnih.govqmul.ac.uk Their research, focused on Pseudomonas, detailed the properties of this crystalline enzyme which catalyzes the reversible reaction between D-glycerate and this compound. nih.govenzyme-database.org This discovery was a crucial step in elucidating the metabolic pathways involving this compound. Following this foundational work, the enzyme was officially classified by the Enzyme Commission in 1965 as EC 1.1.1.60, solidifying the recognition of this compound as a distinct biochemical entity. enzyme-database.org The enzyme is now more systematically named 2-hydroxy-3-oxopropionate reductase. qmul.ac.ukenzyme-database.org

Natural Occurrence and Phylogenetic Distribution of this compound

This compound has been identified in a wide array of living organisms, from simple prokaryotes to complex eukaryotes, highlighting its conserved role in biochemistry. foodb.ca

Presence in Prokaryotic Organisms (e.g., Escherichia coli, Salmonella typhimurium)

This compound is a well-established metabolite in various bacteria. In Escherichia coli, it serves as an intermediate in the catabolic pathways of D-glucarate and D-galactarate, allowing the bacterium to use these sugar acids as a sole source of carbon. creative-enzymes.comnih.gov The enzyme 2-hydroxy-3-oxopropionate reductase is crucial for these pathways. creative-enzymes.comnih.gov Similarly, the enzyme has been identified and studied in Salmonella typhimurium, where it is known as GarR and participates in D-glycerate biosynthesis. ebi.ac.ukresearchgate.netnih.gov Its presence is also noted in other prokaryotes such as Pseudomonas syringae, Cupriavidus oxalaticus, and Haemophilus influenzae. creative-enzymes.comnih.gov

Selected Prokaryotic Organisms Containing this compound or its Associated Enzyme
Escherichia coli nih.govnih.govgenome.jpebi.ac.uk
Salmonella typhimurium ebi.ac.uknih.govsdiarticle4.comgenome.jp
Pseudomonas species nih.govnih.govnih.gov
Cupriavidus oxalaticus creative-enzymes.com
Haemophilus influenzae creative-enzymes.com

Identification in Eukaryotic Organisms (e.g., Mus musculus, Arabidopsis thaliana, Trypanosoma brucei)

The phylogenetic distribution of this compound extends broadly into the eukaryotic domain. It has been identified as a metabolite in mammals, such as the mouse (Mus musculus). nih.govebi.ac.ukuniprot.org In the plant kingdom, its presence is reported in Arabidopsis thaliana, where it is involved in pathways like ascorbate (B8700270) and aldarate metabolism and has been studied in the context of engineered photorespiratory bypasses. nih.govgenome.jpfrontiersin.org The compound and its related enzymes have also been found in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, suggesting its importance in the parasite's metabolism. nih.govnih.govgenome.jpsu.se Furthermore, the fungal kingdom is represented by organisms like Ustilago maydis, where tartronate (B1221331) semialdehyde reductase plays a significant role in glycerol (B35011) assimilation. creative-enzymes.complos.org

Selected Eukaryotic Organisms with Identified this compound or its Associated Enzyme
Mus musculus (Mouse) nih.govebi.ac.ukuniprot.org
Arabidopsis thaliana (Thale cress) nih.govgenome.jpfrontiersin.orgsu.se
Trypanosoma brucei nih.govnih.govgenome.jpsu.se
Ustilago maydis (Corn smut fungus) plos.org
Homo sapiens (Human) (via hydroxypyruvate isomerase homolog) genecards.org

Overview of this compound as a Central Metabolic Intermediate

This compound is a key metabolic node, primarily involved in glyoxylate (B1226380) and dicarboxylate metabolism. creative-enzymes.comwikipedia.org It is formed through two main enzymatic reactions. The first is the reversible reduction of D-glycerate, catalyzed by 2-hydroxy-3-oxopropionate reductase (EC 1.1.1.60), which requires NAD(P)⁺ as a cofactor. enzyme-database.orgwikipedia.org

Reaction 1: Reversible reduction of D-glycerate

D-glycerate + NAD(P)⁺ ⇌ this compound + NAD(P)H + H⁺ enzyme-database.org

The second is the isomerization of hydroxypyruvate, catalyzed by hydroxypyruvate isomerase (EC 5.3.1.22). uniprot.orggenecards.org

Reaction 2: Isomerization of hydroxypyruvate

hydroxypyruvate ⇌ this compound flybase.org

In organisms like E. coli, this compound is a critical link in the degradation pathway of sugar acids. creative-enzymes.com For instance, in the D-galactarate pathway, 5-keto-4-deoxy-D-glucarate is cleaved to produce pyruvate (B1213749) and tartronate semialdehyde (this compound). creative-enzymes.com The subsequent reduction of tartronate semialdehyde to D-glycerate, catalyzed by 2-hydroxy-3-oxopropionate reductase, connects this pathway to central carbon metabolism, as D-glycerate can be phosphorylated to enter glycolysis. creative-enzymes.com Its position as an intermediate in these fundamental pathways underscores its importance in the carbon metabolism of a diverse range of organisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H3O4-

Molecular Weight

103.05 g/mol

IUPAC Name

2-hydroxy-3-oxopropanoate

InChI

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1-2,5H,(H,6,7)/p-1

InChI Key

QWBAFPFNGRFSFB-UHFFFAOYSA-M

SMILES

C(=O)C(C(=O)[O-])O

Canonical SMILES

C(=O)C(C(=O)[O-])O

Origin of Product

United States

Enzymology of 2 Hydroxy 3 Oxopropanoate Transformations

Enzymes Catalyzing 2-Hydroxy-3-oxopropanoate Biosynthesis

The primary route for the biosynthesis of this compound involves the direct condensation of glyoxylate (B1226380) molecules, a reaction catalyzed by glyoxylate carboligase. Additionally, 2-dehydro-3-deoxyglucarate aldolase (B8822740) can produce this compound through a reversible cleavage reaction.

Glyoxylate carboligase (GCL), systematically named glyoxylate carboxy-lyase (dimerizing; tartronate-semialdehyde-forming), is a crucial enzyme that synthesizes one molecule of this compound from two molecules of glyoxylate, releasing carbon dioxide in the process. ebi.ac.ukqmul.ac.uknih.gov This enzyme is a member of the lyase family and is found in organisms like Escherichia coli, where it participates in the D-glycerate pathway. ebi.ac.ukwikipedia.orguniprot.org

The catalytic mechanism of glyoxylate carboligase involves the condensation of two glyoxylate molecules. ebi.ac.ukresearchgate.net The process begins with the decarboxylation of one glyoxylate molecule. nih.govacs.org The resulting activated intermediate then attacks the carbonyl carbon of a second glyoxylate molecule. ebi.ac.uk This carboligation reaction forms this compound. researchgate.netnih.gov

Glyoxylate carboligase's function is contingent upon the presence of the cofactor thiamine (B1217682) diphosphate (B83284) (ThDP), a derivative of vitamin B1. ebi.ac.uknih.gov ThDP is essential for the enzymatic reaction, as it facilitates both the decarboxylation of the first glyoxylate substrate and stabilizes the resulting intermediate necessary for the subsequent ligation step. ebi.ac.uknih.gov The enzyme is unique among ThDP-dependent enzymes as it lacks the highly conserved glutamate (B1630785) residue typically involved in cofactor activation, instead utilizing surrounding aliphatic residues to achieve this. ebi.ac.ukresearchgate.netnih.govnih.gov In addition to ThDP, the enzyme also requires FAD and Mg²⁺ for its catalytic activity. nih.govuniprot.org

The reaction catalyzed by glyoxylate carboligase is stereospecific, yielding the single S enantiomer of this compound. ebi.ac.uk This specificity ensures the production of the correct isomer for subsequent metabolic steps. ebi.ac.uk

Table 1: Properties of Glyoxylate Carboligase (EC 4.1.1.47)

PropertyDescription
Systematic Name glyoxylate carboxy-lyase (dimerizing; tartronate-semialdehyde-forming) qmul.ac.uk
Common Names Tartronate-semialdehyde synthase, Glyoxylate carbo-ligase qmul.ac.ukwikipedia.org
EC Number 4.1.1.47 qmul.ac.ukwikipedia.org
Reaction 2 glyoxylate → this compound + CO₂ qmul.ac.ukgenome.jprhea-db.org
Cofactors Thiamine diphosphate (ThDP), FAD, Mg²⁺ wikipedia.orgnih.govuniprot.org
Product Stereospecificity Forms the (S)-enantiomer of this compound ebi.ac.uk
Organism Example Escherichia coli ebi.ac.ukuniprot.org

This enzyme, also known as 2-keto-3-deoxyglucarate aldolase, belongs to the family of aldehyde-lyases. wikipedia.orgcreative-enzymes.com Its primary role is in ascorbate (B8700270) and aldarate metabolism. wikipedia.orgcreative-enzymes.com

2-Dehydro-3-deoxyglucarate aldolase catalyzes the reversible retro-aldol cleavage of 2-dehydro-3-deoxy-D-glucarate. wikipedia.orgebi.ac.uk This reaction yields pyruvate (B1213749) and this compound (tartronate semialdehyde). wikipedia.orgcreative-enzymes.comebi.ac.ukgenome.jp The reaction is reversible, meaning the enzyme can also catalyze the condensation of pyruvate and this compound. ebi.ac.uk

Table 2: Properties of 2-Dehydro-3-deoxyglucarate Aldolase (EC 4.1.2.20)

PropertyDescription
Systematic Name 2-dehydro-3-deoxy-D-glucarate tartronate-semialdehyde-lyase (pyruvate-forming) wikipedia.org
Common Names 2-keto-3-deoxyglucarate aldolase, alpha-keto-beta-deoxy-D-glucarate aldolase wikipedia.orgcreative-enzymes.com
EC Number 4.1.2.20 wikipedia.orgcreative-enzymes.com
Reaction 2-dehydro-3-deoxy-D-glucarate ⇌ pyruvate + this compound wikipedia.orgcreative-enzymes.comgenome.jp
Metabolic Pathway Ascorbate and aldarate metabolism wikipedia.orgcreative-enzymes.com

2-Dehydro-3-deoxyglucarate Aldolase (EC 4.1.2.20)

Catalysis of Retro-Aldol Cleavage

Enzymes Catalyzing this compound Degradation

The primary enzyme responsible for the breakdown of this compound is a reductase that converts it into a more readily usable metabolite.

2-Hydroxy-3-oxopropionate reductase, more commonly known as tartronate (B1221331) semialdehyde reductase (TSR), is an oxidoreductase that plays a crucial role in glyoxylate and dicarboxylate metabolism. wikipedia.org It belongs to the family of β-hydroxyacid dehydrogenases. nih.govnih.gov The enzyme, classified under EC number 1.1.1.60, catalyzes the reduction of this compound in the final stage of D-glycerate biosynthesis. nih.govnih.govqmul.ac.uk Its systematic name is (R)-glycerate:NAD(P)+ oxidoreductase. qmul.ac.ukenzyme-database.org

This compound + NAD(P)H + H⁺ ⇌ D-glycerate + NAD(P)⁺ qmul.ac.ukenzyme-database.org

While the reaction is reversible, kinetic studies on the enzyme from Ustilago maydis (Tsr1) show that the metabolic flow strongly favors the production of D-glycerate under normal physiological conditions. nih.gov The enzyme exhibits high substrate specificity and enantioselectivity for D-glycerate in the oxidation reaction. nih.gov

Kinetic Parameters of Tartronate Semialdehyde Reductase (Tsr1) from Ustilago maydis
SubstrateCofactorKm (mM)VmaxSource
Tartronate SemialdehydeNADH0.19 ± 0.03- nih.gov
D-Glycerate-17.7- nih.govresearchgate.net
L-Glycerate-123.2- nih.govresearchgate.net

Tartronate semialdehyde reductase (EC 1.1.1.60) is characterized by its ability to utilize both NAD⁺/NADH and NADP⁺/NADPH as cofactors for the reversible reaction. qmul.ac.ukgenome.jpexpasy.org This dual specificity is reflected in its systematic name, (R)-glycerate:NAD(P)⁺ oxidoreductase. qmul.ac.ukenzyme-database.org The enzyme from Ustilago maydis, for instance, has been shown to have dual specificity for both NAD⁺ and NADP⁺. nih.gov Similarly, the enzyme from Salmonella typhimurium (GarR) is primarily described as an NAD-dependent enzyme, but analysis of its crystal structure suggests a putative binding site for NADPH as well. nih.gov This flexibility allows the enzyme to integrate with the cell's broader redox state, which is balanced by the pools of both NADH and NADPH.

The three-dimensional structure of tartronate semialdehyde reductase provides significant insight into its function. The crystal structure of the enzyme from Salmonella typhimurium, known as GarR, has been solved to a resolution of 1.65 Å. nih.govnih.gov

Crystallographic Data for S. typhimurium Tartronate Semialdehyde Reductase (GarR)
ParameterValueSource
PDB Accession Code1VPD cathdb.info
Resolution1.65 Å nih.govnih.gov
Space GroupI222 nih.gov
Unit Cell Dimensionsa = 55.28 Å nih.gov
b = 105.43 Å
c = 155.04 Å

The active site of GarR is located in a cleft between its two domains. nih.gov Structural analysis of GarR crystallized in the presence of L-tartrate reveals key features of substrate and product binding. nih.govnih.gov L-tartrate, which was present in the crystallization solution, occupies the active site and is thought to mimic the binding position of the product, D-glycerate. nih.govresearchgate.net

The N-terminal domain contains a cofactor binding motif (residues 6-25) and the C-terminal domain contains a substrate-binding motif (residues 119-132). nih.gov In the GarR structure, an arginine residue (Arg33) protrudes into the active site. researchgate.net This residue's position would sterically hinder the binding of the 2'-phosphate group of an NADPH molecule, suggesting a structural basis for the enzyme's preference for NADH, despite the presence of a putative NADPH binding site. nih.govresearchgate.net The binding of ligands like the L-tartrate mimic is stabilized by interactions with specific amino acid residues within this active site architecture. nih.gov

2-Hydroxy-3-oxopropionate Reductase (EC 1.1.1.60, Tartronate Semialdehyde Reductase)

Structural Biology of 2-Hydroxy-3-oxopropionate Reductase (e.g., X-ray Crystallography of GarR)
Conserved Functional Motifs and Residues

Members of the β-hydroxyacid dehydrogenase family, including TSRs, share distinct domains of amino acid sequence homology with assigned putative functions. nih.gov Sequence and mutational analyses have identified four key functional sequence motifs. nih.gov

A prominent feature is the N-terminal cofactor binding motif, characterized by highly conserved glycine (B1666218) residues and several hydrophobic residues, which is predicted to specifically bind the NAD cofactor. nih.gov For instance, in TSRs, the cofactor-binding domain shares the consensus sequence GXGXXGX(17)D with NAD+-dependent D(-)-lactate dehydrogenase. plos.org A notable variation is seen in the TSR from Ustilago maydis (Tsr1), which lacks the aspartate residue in this motif, potentially explaining its dual cofactor specificity for both NAD+/NADH and NADP+/NADPH. plos.org

The substrate-binding motif is also crucial for enzyme function. In the TSR from Salmonella typhimurium (GarR), the substrate analog L-tartrate interacts with residues Ser123, Gly124, and Gly125 from the substrate-binding domain. nih.gov A comparison with the sulfolactaldehyde reductase YihU reveals a key difference in this motif; YihU has a Gly122-Arg123-Thr124 triplet, while classical carboxylate-acting β-HADs like GarR have Ser123-Gly124-Gly125. researchgate.net

The catalytic motif, located within the C-terminal domain, is also essential. nih.gov In GarR, L-tartrate interacts with Gln176 and Lys172 from the catalysis domain. nih.gov Furthermore, a lysine (B10760008) residue, K248 in β-hydroxyisobutyrate dehydrogenase, is completely conserved across all family members and is thought to be structurally important for cofactor binding. nih.gov

Oligomerization States and Regulatory Implications

The quaternary structure of enzymes often plays a significant role in their regulation and function. While detailed information specifically on the regulatory implications of TSR oligomerization is not extensively documented in the provided search results, general principles of enzyme regulation through oligomerization can be considered. For some response regulators, phosphorylation can induce the formation of an oligomeric state, which in turn affects their function. nih.gov

In the broader β-hydroxyacid dehydrogenase superfamily, to which TSRs belong, oligomerization is a key feature. wellcomeopenresearch.org For example, 6-phosphogluconate dehydrogenases (6PGDHs) can exist as homodimers or homotetramers, and this oligomerization is functionally important as the active site is often located at the interface between subunits. wellcomeopenresearch.orgresearchgate.net In some β-HADs, the active site is formed by a single monomer, whereas in others, like imine reductases (IREDs) which are structurally related, the substrate binding pocket is built by both monomers of the homodimer. oup.com This difference in the mode of dimer assembly highlights the structural diversity within the superfamily. oup.com

For properdin, a protein containing thrombospondin repeats (TSRs), oligomerization into dimers, trimers, and tetramers is crucial for its biological activity. csic.eselifesciences.org The vertices formed by the interaction of TSR domains from different monomers are essential for recognizing and stabilizing its target. csic.es While these are different TSRs (thrombospondin repeats), the principle that oligomerization can create functional binding sites at the interface of subunits is a common theme in protein architecture.

Enzyme Kinetics and Substrate Analog Reactions

The kinetic properties of tartronate semialdehyde reductase (TSR) reveal its substrate preferences and catalytic efficiency. The recombinant TSR from Ustilago maydis (rTsr1) demonstrates a significantly higher affinity for this compound (tartronic semialdehyde) in the reduction reaction, with a Michaelis constant (Km) of 0.19 ± 0.03 mM. nih.govplos.org In the reverse reaction, the oxidation of glycerate, the enzyme shows a strong enantioselectivity for D-glycerate, with a Km of 17.7 mM, which is much lower than the Km for L-glycerate (123.2 mM). nih.govplos.org This indicates a much higher affinity for D-glycerate and suggests that under normal conditions, the metabolic flow favors the production of glycerate. nih.govplos.org

Substrate/CofactorEnzymeKm (mM)Vmax
D-glyceraterTsr117.7-
L-glyceraterTsr1123.2-
Tartronic semialdehyde & NADHrTsr10.19 ± 0.03-
Data for rTsr1 from Ustilago maydis. nih.govplos.orgfigshare.com

Studies using substrate analogs have provided insights into the active site and mechanism of TSR. In the crystal structure of TSR from Salmonella typhimurium (GarR), L-tartrate was used as a substrate analog. nih.gov The binding of L-tartrate in the active site likely mimics the position of the product, glycerate. nih.gov The analysis of this complex suggests that L-tartrate is a good model for understanding how the actual substrate, tartronate semialdehyde, binds to the enzyme and is positioned for the enzymatic reaction. nih.gov

Evolutionary Relationships within the Beta-Hydroxyacid Dehydrogenase Family

Tartronate semialdehyde reductases (TSRs) are members of the large and functionally diverse β-hydroxyacid dehydrogenase (β-HADH) superfamily. nih.govwellcomeopenresearch.org This superfamily includes enzymes with varied substrate specificities, such as 6-phosphogluconate dehydrogenase (6PGDH), 3-hydroxyisobutyrate (B1249102) dehydrogenase (HIBD), and L-serine dehydrogenase. nih.govwellcomeopenresearch.orgresearchgate.net Despite low sequence identity in some cases, these enzymes share a conserved structural framework. nih.govresearchgate.net

Phylogenetic analyses based on sequence and structural comparisons have helped to elucidate the evolutionary relationships within this superfamily. plos.orgtandfonline.comresearchgate.net TSRs, along with HIBDs, form a distinct clade within the β-HADH family. plos.org The analysis of a TSR from Ustilago maydis (Tsr1) showed it shares 44% identity with a putative β-hydroxyacid dehydrogenase from Cryptococcus neoformans and is related to a long list of other β-HADHs from various domains of life. nih.gov

Structural comparisons have further illuminated these relationships. For instance, imine reductases (IREDs) are structurally similar to β-HADHs, suggesting a possible evolutionary link where IREDs may have evolved from a β-HADH ancestor. oup.com Major structural differences, such as the formation of the substrate-binding pocket and the mode of dimer assembly, distinguish these enzyme families. oup.com

The β-HADH superfamily is thought to have a complex evolutionary history involving lateral gene transfer, gene duplication, and gene loss events. researchgate.net This has led to the wide distribution and functional diversification of these enzymes across bacteria, archaea, and eukarya. nih.govwellcomeopenresearch.org

Putative Hydroxypyruvate Isomerase (HYI)

Putative hydroxypyruvate isomerase (HYI), designated as EC 5.3.1.22, is an enzyme that likely catalyzes the reversible isomerization between hydroxypyruvate and this compound (also known as tartronate semialdehyde). uniprot.orgwikipedia.orguniprot.orggenecards.orgbiomol.comebi.ac.ukusbio.netnih.gov This enzyme is involved in glyoxylate and dicarboxylate metabolism. wikipedia.org The gene encoding this enzyme has been identified in various organisms, including Escherichia coli, humans, and other species. uniprot.orggenecards.org

Reversible Isomerization with Hydroxypyruvate

Hydroxypyruvate isomerase catalyzes the reversible interconversion of hydroxypyruvate and this compound. uniprot.orgwikipedia.orguniprot.orgbiomol.comebi.ac.ukusbio.net This isomerization reaction is a key step in metabolic pathways that utilize C3 compounds. asm.org The enzyme from Escherichia coli has been shown to specifically catalyze this reaction and does not act on other substrates like D-fructose, D-xylulose, serine, alanine, glycerate, or lactate. uniprot.org The reaction does not require cofactors such as pyridoxal (B1214274) 5'-phosphate, FAD, NAD+, or NADP+, nor is it affected by the presence of EDTA or various metal ions. uniprot.org The optimal pH for the enzyme from E. coli is in the range of 6.8-7.2. uniprot.org

Substrate and Product Interconversion

The enzymatic activity of hydroxypyruvate isomerase facilitates the direct interconversion between its substrate, hydroxypyruvate, and its product, this compound. uniprot.orgwikipedia.org This aldose-ketose isomerization is a fundamental reaction in carbohydrate metabolism. wikipedia.org The enzyme from Bacillus fastidiosus has also been purified and characterized, contributing to the understanding of this enzymatic transformation. wikipedia.org In E. coli, the kinetic parameters have been determined, with a Km value of 12.5 mM for hydroxypyruvate and a Vmax of 14.3 µmol/min/mg of protein at pH 7.0 and 37°C. uniprot.org This interconversion is a component of the glyoxylate pathway, which also includes the enzymes glyoxylate carboligase and 2-hydroxy-3-oxopropionate reductase. asm.org

EnzymeSubstrateProductOrganismKm (mM)Vmax (µmol/min/mg)
Hydroxypyruvate IsomeraseHydroxypyruvateThis compoundEscherichia coli12.514.3
Kinetic data for the isomerization reaction. uniprot.org

Metabolic Pathways and Networks Involving 2 Hydroxy 3 Oxopropanoate

Role in Glyoxylate (B1226380) and Dicarboxylate Metabolism

2-Hydroxy-3-oxopropanoate is a central molecule in the glyoxylate and dicarboxylate metabolism pathway. genome.jpwikipedia.orggenome.jp This pathway is crucial for organisms that can grow on two-carbon compounds, such as acetate (B1210297) or ethanol.

One of the key reactions in this pathway is the synthesis of this compound from two molecules of glyoxylate, a reaction catalyzed by the enzyme glyoxylate carboligase (also known as tartronate-semialdehyde synthase). ebi.ac.ukrhea-db.org This reaction involves the release of carbon dioxide. ebi.ac.ukrhea-db.org Subsequently, this compound can be reduced to D-glycerate. researchgate.netnih.gov This conversion is an essential step that links the glyoxylate cycle with the central carbon metabolism.

Another significant reaction within this metabolic context is the isomerization of hydroxypyruvate to this compound, catalyzed by the enzyme hydroxypyruvate isomerase. wikipedia.org This reversible reaction further highlights the interconnectivity of pathways involving C3 compounds.

Connection to D-Glycerate Biosynthesis

The biosynthesis of D-glycerate is intricately linked to the metabolism of this compound. The final step in D-glycerate formation within this context is the reduction of this compound, a reaction catalyzed by the enzyme 2-hydroxy-3-oxopropionate reductase, also known as tartronate (B1221331) semialdehyde reductase. researchgate.netnih.gov This enzyme utilizes NADH or NADPH as a cofactor to facilitate the conversion. genome.jpwikipedia.org

This enzymatic step is critical as it channels intermediates from various degradative pathways towards the synthesis of D-glycerate, which can then be phosphorylated to enter central glycolytic pathways. creative-enzymes.com The reaction is reversible, allowing for metabolic flexibility depending on the cellular needs. creative-enzymes.com

Integration into Glycolysis and Pyruvate (B1213749) Metabolism

This compound and its metabolic products are integrated into the core pathways of glycolysis and pyruvate metabolism. Following its conversion to D-glycerate, the molecule can be phosphorylated by glycerate kinase to form 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates in the glycolytic pathway. creative-enzymes.comwikipedia.orgnih.gov This integration allows for the carbon skeletons derived from the breakdown of various compounds to be utilized for energy production or biosynthetic purposes.

Furthermore, the degradation of certain sugar acids, such as D-glucarate and D-galactarate, yields pyruvate and this compound. basys2.cacreative-enzymes.com Pyruvate is a central metabolic hub that can be converted to acetyl-CoA and enter the citric acid cycle for complete oxidation or be used in various anabolic reactions. turkupetcentre.net This connection underscores the role of this compound in funneling carbon from alternative sources into the main energy-generating pathways of the cell.

Involvement in Ascorbate (B8700270) and Aldarate Metabolism

This compound is an intermediate in the metabolism of ascorbate (Vitamin C) and aldaric acids. basys2.cagenome.jpgenome.jp In these pathways, larger sugar acids are broken down into smaller, more manageable molecules for further processing.

Specifically, the degradation of 2-dehydro-3-deoxy-D-glucarate and 5-dehydro-4-deoxy-D-glucarate, which are derived from ascorbate and aldarate metabolism, can be cleaved by aldolases to produce pyruvate and this compound. basys2.cakegg.jp This enzymatic cleavage provides a direct link between the catabolism of these sugar acids and the central metabolic pathways discussed previously.

Function in D-Glucarate and D-Galactarate Degradation Pathways

The degradation of the dicarboxylic sugar acids, D-glucarate and D-galactarate, serves as a carbon source for some microorganisms, such as Escherichia coli. creative-enzymes.com this compound is a key intermediate in these catabolic pathways. hmdb.ca

The degradation of both D-glucarate and D-galactarate converges on the formation of 5-keto-4-deoxy-D-glucarate. creative-enzymes.com This intermediate is then cleaved by the enzyme 5-keto-4-deoxy-D-glucarate aldolase (B8822740) into pyruvate and this compound. creative-enzymes.commit.edunih.gov The subsequent reduction of this compound to D-glycerate by 2-hydroxy-3-oxopropionate reductase is a shared step in the utilization of these sugar acids. creative-enzymes.commit.edunih.gov This pathway highlights an efficient metabolic strategy to convert complex sugar acids into central metabolic intermediates.

Intermediary Metabolism in Specific Organisms and Cellular Compartments

The metabolism of this compound is observed across different organisms and within specific cellular compartments. In bacteria like Escherichia coli, the pathways involving this compound are crucial for utilizing alternative carbon sources. creative-enzymes.commit.edunih.gov For instance, the degradation of D-galacturonate to D-glyceric acid in engineered E. coli involves the endogenous enzyme 2-hydroxy-3-oxopropionate reductase acting on this compound. mit.edunih.gov

In eukaryotes, the enzymes and pathways involving this compound are also present. creative-enzymes.com For example, in the context of photorespiration in plants, there are proposals for bypass pathways that could involve the formation and conversion of this compound in the chloroplasts. frontiersin.org However, the presence and activity of these pathways can be tissue- or cell-specific. frontiersin.org

The subcellular localization of these reactions is also a key aspect. In many organisms, the enzymes of glycolysis are located in the cytosol. wikipedia.org In some protozoa, like Trypanosoma brucei, some glycolytic reactions occur in a specialized organelle called the glycosome. nih.gov The compartmentation of pathways involving this compound can influence metabolic flux and regulation.

Interactive Data Tables

Enzymes Acting on this compound

Enzyme NameEC NumberReactionMetabolic Pathway(s)
2-hydroxy-3-oxopropionate reductase1.1.1.60(R)-glycerate + NAD(P)+ <=> this compound + NAD(P)H + H+ genome.jpwikipedia.orgGlyoxylate and dicarboxylate metabolism, D-glucarate and D-galactarate degradation wikipedia.orgcreative-enzymes.com
Hydroxypyruvate isomerase5.3.1.22Hydroxypyruvate <=> this compound wikipedia.orgGlyoxylate and dicarboxylate metabolism wikipedia.org
2-dehydro-3-deoxyglucarate aldolase4.1.2.202-dehydro-3-deoxy-D-glucarate <=> Pyruvate + this compound basys2.caAscorbate and aldarate metabolism, D-glucarate degradation basys2.ca
5-dehydro-4-deoxy-D-glucarate aldolase4.1.2.205-dehydro-4-deoxy-D-glucarate <=> Pyruvate + this compound kegg.jpD-galactarate degradation creative-enzymes.com
Glyoxylate carboligase4.1.1.472 Glyoxylate <=> this compound + CO2 ebi.ac.ukrhea-db.orgGlyoxylate and dicarboxylate metabolism ebi.ac.uk

Metabolic Pathways Involving this compound

Pathway NameKey Role of this compoundOrganisms/Compartments
Glyoxylate and Dicarboxylate MetabolismIntermediate linking C2 compounds to C3 metabolism genome.jpwikipedia.orgBacteria, Plants, Fungi wikipedia.org
D-Glycerate BiosynthesisPrecursor molecule that is reduced to form D-glycerate researchgate.netnih.govBacteria, Eukaryotes nih.govcreative-enzymes.com
Glycolysis and Pyruvate MetabolismIts metabolic product, D-glycerate, can enter glycolysis creative-enzymes.comWidespread
Ascorbate and Aldarate MetabolismA product of the breakdown of sugar acids basys2.cagenome.jpWidespread
D-Glucarate and D-Galactarate DegradationKey intermediate formed from the cleavage of larger sugar acids hmdb.cacreative-enzymes.comPrimarily Bacteria (E. coli) creative-enzymes.com

Advanced Methodologies in 2 Hydroxy 3 Oxopropanoate Research

Analytical Techniques for Detection and Quantification in Biological Matrices

The accurate detection and quantification of 2-hydroxy-3-oxopropanoate in complex biological samples present a significant analytical challenge due to its reactive nature and low physiological concentrations. Researchers employ a range of powerful techniques to overcome these hurdles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like this compound, chemical derivatization is a necessary prerequisite for GC-MS analysis. libretexts.org This process converts the analyte into a more volatile and thermally stable derivative, making it amenable to gas chromatography. libretexts.org

A common derivatization strategy is silylation, where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org This increases the volatility and thermal stability of the compound. libretexts.org The derivatized sample is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. jsppharm.org GC-MS has been successfully applied to the metabolite profiling of various biological samples, enabling the identification and quantification of a wide range of compounds, including those related to this compound. jsppharm.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique for analyzing compounds in complex mixtures. nih.gov Unlike GC-MS, LC-MS does not typically require derivatization for non-volatile compounds, as the separation occurs in the liquid phase. This makes it particularly well-suited for the direct analysis of metabolites like this compound in biological fluids. nih.gov

In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The eluting compounds are then introduced into the mass spectrometer for detection and identification. LC-MS has been instrumental in activity-based metabolomic profiling to discover enzymatic functions, including those involving intermediates like 2-hydroxy-3-oxoadipate, a related compound. nih.gov The high resolution and sensitivity of modern LC-MS systems allow for the detection of low-abundance metabolites in intricate biological matrices. osti.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including metabolites. lookchem.com It provides detailed information about the chemical environment of atoms within a molecule, allowing for the determination of its precise structure. In the context of this compound research, NMR can be used to confirm the identity of the compound isolated from biological samples or produced in enzymatic reactions. nih.gov

Techniques such as 1H NMR and 13C NMR provide data on the number and types of protons and carbon atoms, respectively, as well as their connectivity. mdpi.comarkat-usa.org While NMR is generally less sensitive than mass spectrometry, it is non-destructive and provides unparalleled structural detail, making it a powerful complementary technique for metabolic studies. nih.govlookchem.com

Spectrophotometric Assays for Enzyme Activity Measurement

Spectrophotometric assays are fundamental for measuring the activity of enzymes involved in the metabolism of this compound. creative-enzymes.comlocalpharmaguide.comcreative-enzymes.com These assays are typically based on monitoring the change in absorbance of a substrate or product over time, which is directly proportional to the rate of the enzymatic reaction. rsc.org

For instance, the activity of 2-hydroxy-3-oxopropionate reductase, which catalyzes the conversion of (R)-glycerate to this compound, can be measured by monitoring the production or consumption of the cofactor NAD(P)H at a specific wavelength (typically 340 nm). wikipedia.orgcreative-enzymes.com Similarly, the activity of 3-hydroxypropionate (B73278) dehydrogenase, which acts on a related substrate, can also be determined using a spectrophotometric assay by following the change in NADH concentration. creative-enzymes.com These assays are crucial for characterizing enzyme kinetics and for screening potential inhibitors or activators.

EnzymeSubstrateProductCofactor Change MonitoredWavelength
2-Hydroxy-3-oxopropionate Reductase(R)-GlycerateThis compoundNAD(P)H formation/consumption340 nm
3-Hydroxypropionate Dehydrogenase3-Hydroxypropanoate3-OxopropanoateNADH formation/consumption340 nm

Sample Preparation Strategies for this compound Analysis (e.g., Derivatization, Extraction)

Effective sample preparation is a critical step for the reliable analysis of this compound from biological matrices. The choice of method depends on the analytical technique to be used and the nature of the sample.

Derivatization: As mentioned for GC-MS, derivatization is often necessary to improve the volatility and stability of this compound. libretexts.org Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization.

Extraction: Solid-phase extraction (SPE) is a widely used technique to isolate and concentrate analytes from complex samples like urine or plasma. nih.gov For instance, a rapid and sensitive SPE method was developed for the analysis of the related compound 2-oxo-3-hydroxy-LSD using anion-exchange polymer-based columns. nih.gov Liquid-liquid extraction is another common method for separating compounds based on their differential solubility in two immiscible liquid phases. mdpi.com The selection of the appropriate extraction solvent is crucial for achieving high recovery of the target analyte.

Recombinant Protein Expression and Purification for Enzymatic Characterization

To thoroughly study the enzymes that metabolize this compound, it is often necessary to produce them in large quantities and in a pure form. Recombinant protein technology is the standard approach to achieve this. evitria.com

This process involves cloning the gene encoding the enzyme of interest into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. evitria.com The host organism then produces the recombinant protein, which can be purified to homogeneity using various chromatographic techniques. These techniques include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. The purified enzyme can then be used for detailed biochemical and structural studies, such as determining its kinetic parameters, substrate specificity, and three-dimensional structure. wikipedia.org For example, recombinant hydroxypyruvate isomerase, which catalyzes the reversible isomerization between hydroxypyruvate and this compound, has been expressed and characterized to understand its function.

Recombinant EnzymeFunctionHost Organism
Hydroxypyruvate IsomeraseCatalyzes the reversible isomerization between hydroxypyruvate and this compoundE. coli (commonly)
2-Hydroxy-3-oxopropionate ReductaseCatalyzes the reduction of tartronate (B1221331) semialdehyde to D-glycerateE. coli

Structural Biology Techniques for Enzyme-Substrate/Cofactor Interactions

Structural biology is pivotal in visualizing the precise interactions between enzymes and their substrates or cofactors at an atomic level. X-ray crystallography has been particularly instrumental in elucidating the architecture of enzymes that bind this compound.

A notable example is the determination of the crystal structure of tartronate semialdehyde reductase (TSR) from Salmonella typhimurium (also known as 2-hydroxy-3-oxopropionate reductase). nih.govnih.gov This enzyme catalyzes the NAD(P)H-dependent reduction of tartronate semialdehyde to (R)-glycerate. wikipedia.org The structure was resolved to a high resolution of 1.65 Å using the single-wavelength anomalous diffraction (SAD) method. nih.govresearchgate.net A key finding from this study was the presence of L-tartrate, a molecule that mimics the substrate, within the enzyme's active site. nih.govnih.gov This allowed researchers to map the substrate-binding pocket and identify a putative binding site for the NADPH cofactor. nih.govrcsb.org The analysis of such enzyme-ligand complexes is fundamental to understanding substrate specificity and the catalytic mechanism. nih.gov

Table 1: Crystallographic Data for S. typhimurium Tartronate Semialdehyde Reductase (PDB ID: 1VPD)

ParameterValueReference
MethodX-RAY DIFFRACTION nih.govrcsb.org
Resolution1.65 Å nih.govnih.gov
Space GroupI 2 2 2 researchgate.net
Unit Cell Dimensions (a, b, c)55.28 Å, 105.43 Å, 155.04 Å researchgate.net
Ligand in Active SiteL-tartrate (mimicking substrate/product) nih.govrcsb.org

Computational and In Silico Approaches

Computational methods have become indispensable in modern enzymology, offering powerful tools to investigate reaction dynamics and molecular interactions that are often difficult to capture through experimental techniques alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). isfcppharmaspire.com This method is widely used in drug discovery to screen for potential enzyme inhibitors. isfcppharmaspire.comresearchgate.net

In the context of this compound, molecular docking has been employed to explore the bioactivity of related compounds. For instance, a study investigating potential antimalarial agents identified tartronate semialdehyde in extracts of Tetrapleura tetraptera and subjected it to molecular docking studies. researchgate.net The identified compounds were docked against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a validated drug target for malaria, to evaluate their potential inhibitory activity. researchgate.net Such in silico approaches provide crucial preliminary evidence of inhibition, guiding further experimental validation. researchgate.net The process involves generating a grid box around the enzyme's active site and calculating the binding affinities of various ligand conformations to identify the most stable interactions. isfcppharmaspire.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.com In chemistry and biology, it is a powerful tool for elucidating complex reaction mechanisms by calculating the energies of transition states and intermediates. nih.govresearchgate.net

DFT has been applied to understand the catalytic mechanism of glyoxylate (B1226380) carboligase (also known as tartronate-semialdehyde synthase), the enzyme that produces this compound by condensing two molecules of glyoxylate. researchgate.netuniprot.org This enzyme is notable for using a thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor. ebi.ac.uk Theoretical studies using combined quantum mechanics/molecular mechanics (QM/MM) approaches, which often incorporate DFT, have explored the catalytic cycle, including the activation of the ThDP cofactor and the subsequent ligation and decarboxylation steps. researchgate.netebi.ac.uk These calculations provide detailed, step-by-step energetic profiles of the reaction, offering insights that complement experimental data and help resolve mechanistic ambiguities. researchgate.netacs.org

Comparing amino acid sequences and analyzing the effects of specific mutations are fundamental techniques for identifying an enzyme's active site and understanding the roles of key residues.

For tartronate semialdehyde reductase (TSR), sequence and mutational analysis have identified distinct functional motifs. nih.gov The most conserved of these is the N-terminal cofactor binding motif, which is predicted to specifically bind the NAD cofactor. nih.gov In a study on TSR from the fungus Ustilago maydis (Tsr1), researchers used site-directed mutagenesis and kinetic analysis to characterize the enzyme's function. nih.gov They demonstrated that Tsr1 has a much higher affinity for D-glycerate and tartronic semialdehyde compared to L-glycerate, confirming its substrate specificity. nih.gov

Table 2: Kinetic Parameters of Recombinant Tsr1 from Ustilago maydis

ReactionSubstrateKm (mM)Reference
OxidationD-glycerate17.7 nih.gov
L-glycerate123.2 nih.gov
ReductionTartronic semialdehyde0.19 nih.gov

A striking example of this methodology comes from studies of glyoxylate carboligase (GCL). Sequence analysis revealed that GCL is unique among ThDP-dependent enzymes because it lacks a highly conserved glutamate (B1630785) residue in the active site, which is replaced by a valine (Val51). nih.govresearchgate.net To investigate the role of this residue, researchers performed site-directed mutagenesis. Creating a V51D mutant (replacing valine with aspartate) shifted the optimal pH for the reaction, confirming that the residue at this position is critical for controlling the pH dependence of catalysis. nih.gov Further mutations, such as at the I393 position, were shown to alter the enzyme's substrate specificity, allowing it to accept pyruvate (B1213749) as a donor substrate instead of glyoxylate. nih.govnih.gov These studies elegantly combine sequence comparison and mutational analysis to predict and confirm the functional roles of active site residues. nih.gov

Biotechnological and Biomedical Research Applications of 2 Hydroxy 3 Oxopropanoate Pathways

Microbial Metabolic Engineering for Value-Added Compound Production

Metabolic engineering of microorganisms offers a promising avenue for the sustainable production of various chemicals. The pathway involving 2-hydroxy-3-oxopropanoate is a target for such engineering efforts, particularly for the synthesis of D-glyceric acid.

In one notable example, a microbial production platform was developed in Escherichia coli to synthesize D-glyceric acid from D-galacturonate. nih.govmit.eduoup.comresearchgate.net This was achieved by expressing the heterologous enzymes uronate dehydrogenase from Pseudomonas syringae and galactarolactone isomerase from Agrobacterium fabrum. mit.eduoup.comresearchgate.net These enzymes, in conjunction with the endogenous E. coli enzymes galactarate dehydratase, 5-keto-4-deoxy-D-glucarate aldolase (B8822740), and 2-hydroxy-3-oxopropionate reductase, facilitate the conversion of D-galacturonate to D-glyceric acid. nih.govmit.eduoup.comresearchgate.net

To enhance the production of D-glyceric acid, further metabolic engineering was employed to optimize carbon flux. This involved the inactivation of competing metabolic pathways by creating a mutant strain (ΔgarKΔhyiΔglxKΔuxaC). nih.govoup.comresearchgate.net This engineered strain was capable of producing 4.8 g/L of D-glyceric acid from D-galacturonate, achieving a molar yield of 83%. nih.govmit.eduoup.comresearchgate.net The process was also shown to be effective in minimal medium with galactose or glycerol (B35011) as carbon co-feeds, highlighting its potential for industrial-scale production. nih.govmit.eduoup.com

Therapeutic Targeting of 2-Hydroxy-3-oxopropionate Metabolism in Pathogenic Organisms

The enzymes involved in this compound metabolism are crucial for the survival of certain pathogenic organisms, making them attractive targets for the development of new antimicrobial drugs.

Inhibition of 2-Hydroxy-3-oxopropionate Reductase as an Antimicrobial Strategy (e.g., Salmonella typhi)

2-Hydroxy-3-oxopropionate reductase (also known as tartronate (B1221331) semialdehyde reductase) is a key enzyme in the glyoxylate (B1226380) and dicarboxylate metabolism of bacteria like Salmonella typhi, the causative agent of typhoid fever. sdiarticle4.comnih.govebi.ac.ukwikipedia.org This enzyme catalyzes the reduction of tartronate semialdehyde to D-glycerate. nih.govresearchgate.net Its essential role in the metabolic pathway makes it a critical target for antimicrobial intervention. sdiarticle4.comtmrjournals.comjournaljpri.com Inhibiting this enzyme can disrupt the life cycle of the bacterium. sdiarticle4.comtmrjournals.comjournaljpri.com The crystal structure of 2-hydroxy-3-oxopropionate reductase from Salmonella typhimurium has been determined, which can aid in the rational design of specific inhibitors. nih.gov

Identification of Phytochemical Inhibitors (e.g., from Moringa oleifera)

Research has focused on identifying natural compounds that can inhibit 2-hydroxy-3-oxopropionate reductase. Extracts from the plant Moringa oleifera have been shown to possess curative properties against typhoid fever. sdiarticle4.comjournaljpri.com Through molecular docking studies, specific phytochemicals from Moringa oleifera have been identified as potential inhibitors of 2-hydroxy-3-oxopropionate reductase in Salmonella typhi. sdiarticle4.comjournaljpri.com

These studies have shown that compounds like 4-hydroxyl-4-methyl-2-pentanone and 4-hydroxyphenylacetamide-alpha-L-rhamnopyranoside can form strong bonds with the active site of the enzyme, leading to its deactivation. sdiarticle4.com Another phytochemical, 4,8,12,16-tetramethylheptadecan-4-olide, has also been identified as an effective inhibitor. tmrjournals.comjournaljpri.com The strength of the interaction between these phytochemicals and the enzyme, as indicated by high positive values for -CDocker energy and -CDocker interaction energy, suggests their potential as effective antimicrobial agents. sdiarticle4.com

Phytochemical from Moringa oleiferaTarget EnzymePathogenPotential Effect
4-hydroxyl-4-methyl-2-pentanone2-hydroxy-3-oxopropionate reductaseSalmonella typhiInhibition of metabolic cycle sdiarticle4.com
4-hydroxyphenylacetamide-alpha-L-rhamnopyranoside2-hydroxy-3-oxopropionate reductaseSalmonella typhiInhibition of metabolic cycle sdiarticle4.com
4,8,12,16-tetramethylheptadecan-4-olide2-hydroxy-3-oxopropionate reductaseSalmonella typhiDeactivation of the enzyme tmrjournals.comjournaljpri.com

Synthetic Routes to this compound and its Derivatives for Research

The availability of this compound and its analogs is crucial for further research into its metabolic roles and for the development of new therapeutic agents. Both chemical and chemoenzymatic synthesis methods have been developed to produce these compounds.

Chemical Synthesis of this compound Analogs and Related Compounds

Various chemical synthesis strategies have been employed to produce analogs of this compound. For instance, alkyl 3-(2-hydroxyaryl)-3-oxopropanoates have been synthesized by treating o-hydroxyacetophenones with lithium bis(trimethylsilyl)amide followed by dialkyl carbonates. nih.gov These compounds have served as precursors for the synthesis of flavonoids with protein-tyrosine kinase inhibitory activity. nih.gov

Another approach involves the Rh(II)-catalyzed reaction of azirinyl-substituted diazodicarbonyl compounds in the presence of water to yield 2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylates. researchgate.net Additionally, 3-halo-2-oxopropanamides and their ester analogs, which are valuable as potential enzyme inhibitors and as starting materials for heterocyclic synthesis, can be prepared from corresponding cyano oxiranes. arkat-usa.org

Chemoenzymatic Synthesis of Specific Enantiomers

Chemoenzymatic methods provide a powerful tool for the synthesis of specific enantiomers of this compound derivatives, which is often crucial for their biological activity. These methods combine chemical synthesis with enzymatic reactions to achieve high enantioselectivity.

For example, a two-enzyme cascade reaction has been utilized for the chemoenzymatic synthesis of enantiomerically pure derivatives of (R)-2-benzyl-3-hydroxypropanoic acid, demonstrating high conversion rates and enantiomeric excesses. Lipases are commonly used enzymes in these synthetic routes. For instance, the stereoselective acetylation of meso-2,2-dimethyl-1,3-cyclohexanediol using lipases can produce the (1R,3S)-monoester with high enantiomeric excess, which can then be converted to the corresponding enantiomer of 3-hydroxy-2,2-dimethylcyclohexanone. nih.gov Similarly, lipase-catalyzed enantioselective hydrolysis of racemic esters has been used to produce enantiomers of β-aryl-β-amino acids. researchgate.net

Synthetic MethodTarget Compound/DerivativeKey Features
Chemical SynthesisAlkyl 3-(2-hydroxyaryl)-3-oxopropanoatesPrecursors for flavonoids nih.gov
Chemical Synthesis2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylatesRh(II)-catalyzed reaction researchgate.net
Chemical Synthesis3-halo-2-oxopropanamidesStarting from cyano oxiranes arkat-usa.org
Chemoenzymatic Synthesis(R)-2-benzyl-3-hydroxypropanoic acid derivativesTwo-enzyme cascade, high enantiomeric excess
Chemoenzymatic SynthesisEnantiomers of 3-hydroxy-2,2-dimethylcyclohexanoneLipase-catalyzed stereoselective acetylation nih.gov
Chemoenzymatic SynthesisEnantiomers of β-aryl-β-amino acidsLipase-catalyzed enantioselective hydrolysis researchgate.net

Future Directions and Emerging Research Avenues

Elucidation of Uncharacterized Enzymes and Pathways Involving 2-Hydroxy-3-oxopropanoate

The metabolic pathways involving this compound, also known as tartronate (B1221331) semialdehyde, are still being uncovered, with significant potential for discovering novel enzymes and metabolic routes. This compound is a key intermediate in the glyoxylate (B1226380) and dicarboxylate metabolism. wikipedia.org One of the primary enzymes acting on this compound is this compound reductase (EC 1.1.1.60), which catalyzes the reduction of this compound to (R)-glycerate. wikipedia.orggenome.jp However, the full extent of its metabolic network remains to be explored.

Recent research suggests the existence of alternative pathways for glyoxylate metabolism, which could involve this compound. For instance, in organisms lacking a functional glyoxylate cycle, such as some bacteria and potentially even in specific contexts in higher organisms, alternative routes for processing two-carbon compounds are essential. pnas.orgpnas.org The glyoxylate pathway, which includes enzymes like glyoxylate carboligase and this compound reductase, represents one such alternative. asm.orgnih.gov

Furthermore, the promiscuity of enzymes within large superfamilies, such as the 6-phosphogluconate dehydrogenase (6PGDH) superfamily to which this compound reductase belongs, hints at the possibility of uncharacterized enzymatic activities related to this compound. nih.gov These enzymes can often act on a range of chemically similar substrates, and it is plausible that some may have an uncharacterized or secondary role in metabolizing this compound or its derivatives. nih.gov The identification and characterization of these enzymes are crucial for a complete understanding of carbon metabolism.

A key area of future research will be to explore the metabolic fate of this compound in various organisms under different physiological conditions. For example, in the context of photorespiration in plants, a cytosolic glyoxylate shunt has been identified that complements the canonical pathway, highlighting the metabolic flexibility and the potential for undiscovered routes involving glyoxylate and its metabolites. nih.govswapcard.com

Advanced Multi-Omics Approaches for Comprehensive Metabolic Understanding

To gain a holistic view of this compound metabolism, the integration of multiple "omics" technologies is becoming increasingly vital. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level understanding of metabolic networks. uni-greifswald.de

Metabolomics , particularly using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), allows for the precise identification and quantification of this compound and other related metabolites in biological samples. creative-proteomics.commtoz-biolabs.com This can reveal changes in metabolic fluxes and pathway usage in response to genetic or environmental perturbations. For instance, metabolomics coupled with 13C isotope labeling has been instrumental in demonstrating novel pathways for glyoxylate biosynthesis from glycine (B1666218) in Saccharomyces cerevisiae. oup.com

Proteomics can identify and quantify the enzymes involved in this compound metabolism, including the expression levels of this compound reductase. nih.govresearchgate.net Quantitative proteomics can reveal changes in protein phosphorylation, which can regulate enzyme activity and, consequently, metabolic pathways. nih.gov For example, studies in Leishmania amazonensis have shown changes in the expression of this compound reductase during in vitro cultivation, which may be linked to alterations in the parasite's metabolism and virulence. researchgate.net

Genomics and Transcriptomics provide the blueprint for metabolic potential. By analyzing the presence and expression levels of genes encoding enzymes like this compound reductase, researchers can infer the activity of related metabolic pathways. nih.gov Comparative genomics can reveal the evolutionary history and distribution of these pathways across different species. nih.govnih.gov

The integration of these multi-omics datasets through bioinformatics and computational modeling is a powerful approach to reconstruct and analyze metabolic networks. nih.govoup.comfrontiersin.org This allows for the identification of key regulatory nodes and potential targets for metabolic engineering or therapeutic intervention.

Rational Design of Modulators for this compound Metabolism

The enzymes involved in this compound metabolism present potential targets for the rational design of modulators, such as inhibitors or activators. These modulators could have applications in biotechnology, agriculture, and medicine.

Structure-Aided Drug Design: The availability of crystal structures for enzymes like this compound reductase (PDB accession code 1YB4) provides a basis for structure-based drug design. wikipedia.org By understanding the three-dimensional structure of the enzyme's active site, it is possible to design small molecules that can specifically bind to and inhibit or enhance its activity. biorxiv.orgplos.org This approach has been successfully used to develop inhibitors for other metabolic enzymes. nih.govuq.edu.aunih.gov

Inhibitor Screening and Development: High-throughput screening of chemical libraries can identify hit compounds that modulate the activity of enzymes in the this compound pathway. These hits can then be optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. nih.govuq.edu.au For example, inhibitors of the glyoxylate cycle enzyme isocitrate lyase have been investigated as potential therapeutics for diseases like tuberculosis, where the pathogen relies on this pathway for survival. rockefeller.edu Similar strategies could be applied to enzymes metabolizing this compound.

Metabolic Engineering: In biotechnology, modulating the flux through pathways involving this compound could be used to enhance the production of valuable chemicals. By overexpressing or knocking out genes encoding key enzymes, metabolic engineers can redirect carbon flow towards desired products. For instance, the synthesis of chiral hydroxy acids, which are valuable building blocks for pharmaceuticals, can be achieved using oxidoreductases that act on oxoacids, a class of reactions similar to the reduction of this compound. wikipedia.org

Cross-Species Comparative Metabolism of this compound

The metabolism of this compound and the broader glyoxylate pathway exhibit significant diversity across different domains of life, including bacteria, archaea, fungi, plants, and animals. nih.gov Comparative studies of this metabolism can provide insights into the evolution of metabolic pathways and the adaptation of organisms to different environments.

The glyoxylate cycle, a key source of glyoxylate, is present in bacteria, protists, plants, fungi, and nematodes, but its presence in other animals is debated. nih.gov The enzymes of this cycle show a complex evolutionary history, with evidence of horizontal gene transfer events between different lineages. nih.govnih.gov This suggests that the pathways for glyoxylate metabolism, and by extension the metabolism of this compound, have been acquired and modified multiple times throughout evolution.

In plants, the glyoxylate cycle is crucial for converting stored lipids into sugars during seed germination. pnas.org However, alternative pathways and shunts, such as the photorespiratory glyoxylate shunt, highlight the metabolic plasticity of plants. nih.gov In some bacteria, a completely different pathway, the ethylmalonyl-CoA pathway, is used to generate glyoxylate. pnas.org

Studying the metabolism of this compound in different organisms can reveal novel enzymes and metabolic strategies. For example, the enzyme this compound reductase from the hyperthermophilic archaeon Pyrococcus horikoshii has been structurally characterized, providing insights into its function in extremophiles. wikipedia.org

Understanding the differences in this compound metabolism between pathogens and their hosts can also be exploited for therapeutic purposes. The absence of certain pathways in mammals, such as the glyoxylate cycle, makes the enzymes of these pathways in pathogens attractive drug targets. rockefeller.edu

Q & A

Basic Research Questions

Q. What are the enzymatic pathways involving 2-hydroxy-3-oxopropanoate, and how can their kinetics be experimentally characterized?

  • Methodological Answer : Use purified hydroxypyruvate isomerase (EC 5.3.1.22) to study the reversible isomerization between hydroxypyruvate and this compound. Employ techniques like stopped-flow spectroscopy or nuclear magnetic resonance (NMR) to monitor reaction rates under varying pH, temperature, and substrate concentrations. Validate kinetic parameters (e.g., KmK_m, VmaxV_{max}) using Michaelis-Menten models and compare with structural data from crystallography (e.g., SHELX-refined structures) .

Q. How is this compound quantified in microbial metabolic flux studies?

  • Methodological Answer : Utilize 13C^{13}\text{C}-isotopic labeling combined with liquid chromatography-mass spectrometry (LC-MS) to trace carbon flow in central metabolism. For E. coli models, integrate data with genome-scale metabolic models (e.g., iCH360) to resolve fluxes through glyoxylate shunt pathways. Calibrate measurements using synthetic standards of this compound and validate via tandem MS fragmentation patterns .

Q. What are the challenges in synthesizing this compound analogs for structure-activity studies?

  • Methodological Answer : Design multi-step synthetic routes starting from ethyl 3-oxopropanoate derivatives. Use protecting groups (e.g., tert-butyldimethylsilyl) to stabilize reactive ketone and hydroxyl moieties. Characterize intermediates via 1H^1\text{H}-NMR and infrared (IR) spectroscopy. Optimize reaction yields using computational tools (e.g., density functional theory) to predict steric and electronic effects .

Advanced Research Questions

Q. How can computational models resolve contradictions in this compound’s role across different microbial strains?

  • Methodological Answer : Apply constraint-based modeling (e.g., flux balance analysis) to compare glyoxylate metabolism in E. coli versus S. cerevisiae. Augment models with organism-specific transport reactions and thermodynamic constraints. Validate predictions by knocking out genes (e.g., glxCL, BHC) and measuring extracellular this compound via HPLC. Cross-reference results with transcriptomic data to identify regulatory bottlenecks .

Q. What experimental designs mitigate artifacts in detecting this compound during enzymatic assays?

  • Methodological Answer : Implement control experiments with enzyme inhibitors (e.g., competitive inhibitors of hydroxypyruvate isomerase) to distinguish non-specific reactions. Use chelating agents (e.g., EDTA) to rule out metal-ion interference. Validate assays via parallel detection methods, such as enzymatic coupling with NADH-dependent dehydrogenases and spectrophotometric quantification at 340 nm .

Q. How can metabolic engineering enhance this compound production in synthetic biology platforms?

  • Methodological Answer : Design auxotrophic E. coli strains by knocking out competing pathways (e.g., isocitrate lyase) using CRISPR-Cas8. Overexpress glyoxylate carboligase (glxCL) and optimize fermentation conditions (pH, dissolved oxygen) to maximize yield. Monitor pathway efficiency via real-time metabolomics and model-driven adjustments to nutrient feed rates .

Q. What strategies reconcile discrepancies between in vitro and in vivo activity data for this compound-related enzymes?

  • Methodological Answer : Perform proteomic profiling to quantify enzyme concentrations in vivo and adjust in vitro assay conditions to mimic cytoplasmic metabolite levels (e.g., ATP/ADP ratios, redox states). Use fluorescent biosensors to track real-time this compound dynamics in live cells, comparing results with in vitro kinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3-oxopropanoate
Reactant of Route 2
2-Hydroxy-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.